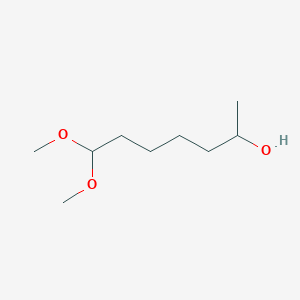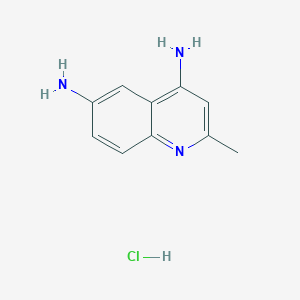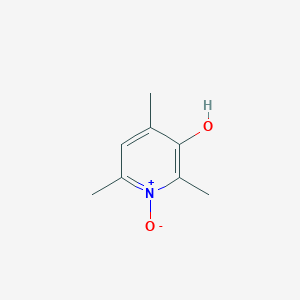
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an oxo group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with an oxidizing agent to introduce the oxo group at position 1. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to achieve higher yields and purity. The choice of catalyst and reaction conditions can vary depending on the desired scale and application of the compound.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized as a solvent and in the production of various chemical intermediates.
作用机制
The mechanism of action of 2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the oxo group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1,3,5-trioxatriborinane: Contains boron atoms, leading to different chemical properties and applications.
Uniqueness
2,4,6-Trimethyl-1-oxo-1lambda~5~-pyridin-3-ol is unique due to the presence of the oxo group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
116319-07-4 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10H,1-3H3 |
InChI 键 |
QYRCBTRQPMFHLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](C(=C1O)C)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


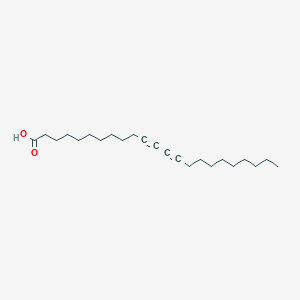
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
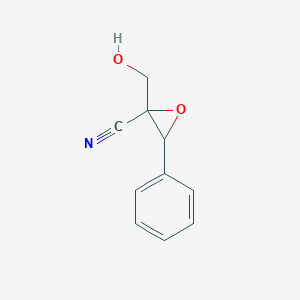
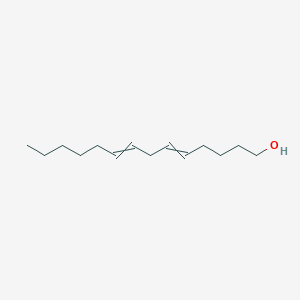
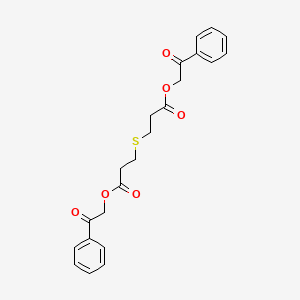
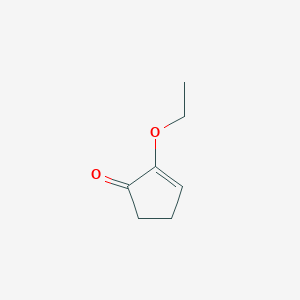
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
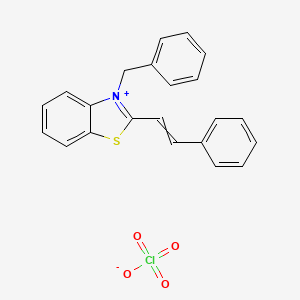
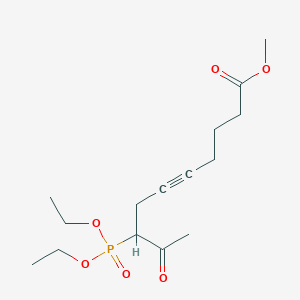
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
